molecular formula C13H10N4O3 B2855502 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1207048-03-0

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2855502
CAS No.: 1207048-03-0
M. Wt: 270.248
InChI Key: RLSSUCREDKIONW-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoxazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the furan and isoxazole rings. One common approach is the condensation of furan-2-carbaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with chloroformamide to yield the isoxazole ring. Subsequent reactions with pyrazine-2-carboxylic acid chloride and further modifications lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Furan-2-ylmethanethiol:

  • Nitrofuran derivatives: Compounds containing nitrofuran rings, which have been studied for their antibacterial and antifungal properties.

Uniqueness: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide stands out due to its unique combination of furan, isoxazole, and pyrazine rings

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(10-8-14-3-4-15-10)16-7-9-6-12(20-17-9)11-2-1-5-19-11/h1-6,8H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSUCREDKIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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